![molecular formula C19H16N4O4 B2634393 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-16-3](/img/structure/B2634393.png)
4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound “4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with a molecular weight of 234.25 and a molecular formula of C12H14N2O3 . It is related to the compound “(5,6,7,8-Tetrahydro-2-naphthoyl)acetonitrile” which has a molecular weight of 199.25 and a molecular formula of C13H13NO .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, molecular formula, melting point, boiling point, etc . For “4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”, its molecular weight is 234.25 and its molecular formula is C12H14N2O3 .
Scientific Research Applications
Research on Oxadiazole Derivatives
Synthesis and Degradation Studies
The first area of research involves the synthesis and degradation processes of related compounds. For example, a study on nitisinone, a compound with a different core but relevant due to its synthetic origin and degradation processes, highlights the importance of understanding the stability and degradation pathways of complex organic compounds (H. Barchańska et al., 2019). Although this study focuses on nitisinone, the methodological approach to studying stability and degradation could be applicable to the research of oxadiazole derivatives.
Therapeutic Potential of 1,3,4-Oxadiazole Compounds
A comprehensive review by G. Verma et al. (2019) explores the therapeutic worth of 1,3,4-oxadiazole tailored compounds, noting their effective binding with different enzymes and receptors due to their structural features. This review underscores the development value of oxadiazole-based compounds across a wide range of medicinal chemistry, including anticancer, antibacterial, and antiviral applications (G. Verma et al., 2019).
Significance in Drug Development
Another study emphasizes the significance of 1,3,4-oxadiazole containing compounds in new drug development, showing their vast pharmacological properties and applications in creating less toxic medicinal agents (Kavita Rana et al., 2020).
Biological Activities
Research on coumarin and oxadiazole derivatives reveals a wide range of biological activities, suggesting potential for synthesizing more effective drugs. This highlights the adaptability and therapeutic potential of oxadiazole derivatives in medicinal chemistry (S. Jalhan et al., 2017).
properties
IUPAC Name |
4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-17(13-7-9-16(10-8-13)23(25)26)20-19-22-21-18(27-19)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWVLDCERHVJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
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